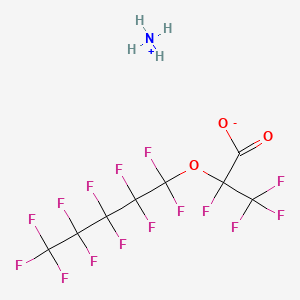

Ammonium 2,3,3,3-tetrafluoro-2-(nonafluorobutoxy)propanoate

Description

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate (CAS: 62037-80-3), commonly referred to as GenX, is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a polymerization aid in fluoropolymer production . Its molecular formula is C₆H₄F₁₁NO₃, and it belongs to the class of perfluoroalkyl ether carboxylic acids (PFECAs). GenX was developed as a replacement for long-chain PFAS like perfluorooctanoic acid (PFOA) due to concerns about bioaccumulation and toxicity .

Properties

CAS No. |

96513-97-2 |

|---|---|

Molecular Formula |

C7H4F13NO3 |

Molecular Weight |

397.09 g/mol |

IUPAC Name |

azanium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoate |

InChI |

InChI=1S/C7HF13O3.H3N/c8-2(1(21)22,5(13,14)15)23-7(19,20)4(11,12)3(9,10)6(16,17)18;/h(H,21,22);1H3 |

InChI Key |

QFICKAQEFXZVIZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[NH4+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate typically involves the reaction of perfluorinated alcohols with ammonium hydroxide under controlled conditions. The reaction is carried out in a well-ventilated area to avoid inhalation of fumes . Industrial production methods may involve large-scale reactors and precise temperature control to ensure high purity and yield .

Chemical Reactions Analysis

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into less fluorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate is a fluorinated compound with the molecular formula and a molecular weight of 447.0983 g/mol. It is notable for its unique properties derived from the presence of fluorine atoms, which contribute to its hydrophobicity and stability under various environmental conditions.

Scientific Research Applications

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate has a wide range of scientific research applications:

- Chemistry It is employed as a reagent in the synthesis of fluorinated compounds and as a catalyst in various chemical reactions.

- Biology Its unique properties make it useful in studying the interactions of fluorinated compounds with biological systems.

- Medicine It is being explored for its potential use in drug delivery systems due to its stability and biocompatibility.

- Industry It is used in the production of fluorinated polymers and as a surfactant in various industrial processes.

The biological activity of this compound is primarily attributed to its fluorinated structure. The fluorine atoms enhance the compound's stability and reactivity, allowing it to interact with biological systems effectively. Key mechanisms include:

- Enzyme Inhibition: The compound can inhibit certain enzymatic reactions, which may affect metabolic pathways.

- Metal Ion Complexation: Its ability to form stable complexes with metal ions may influence various biochemical processes.

Applications

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate has several applications across various fields: It can participate in various reactions typical for ammonium salts and fluorinated compounds. It is used as a specialized surfactant and processing aid.

Mechanism of Action

The mechanism of action of Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and reactivity of the compound, leading to its unique chemical properties. The pathways involved include the formation of stable complexes with metal ions and the inhibition of certain enzymatic reactions .

Comparison with Similar Compounds

Perfluorohexanoic Acid (PFHxA)

Key Differences :

- Females exhibited dose-related survival decreases and kidney lesions (papillary necrosis, tubular degeneration) at 200 mg/kg . In contrast, GenX caused liver weight increases (up to 43% in females at 500 mg/kg) and hepatocellular hypertrophy, even at lower doses (50 mg/kg in males) .

- GenX showed equivocal evidence of pancreatic ductal tumors in male rats (2.9% carcinoma incidence vs. historical 0–1.7%) and liver tumors at high doses .

Ammonium Perfluorooctanoate (APFO)

Key Differences :

- Target Organs: APFO (C₈F₁₅O₂NH₄) caused hepatic hypertrophy, vacuolation, and monocellular infiltration in rats at 1.5–15 mg/kg . GenX induced similar liver effects (e.g., cystic degeneration, necrosis) but at higher doses (50–500 mg/kg) .

- PPARα Activation: Both compounds activate PPARα, but GenX’s effects are more pronounced in rodent-specific pathways, with histopathological changes linked to peroxisomal proliferation .

Other PFAS Replacements

- 6:2 Fluorotelomer Sulfonate (6:2 FTSA) :

- Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) :

Data Tables

Table 1: Comparative Toxicity in Rodent Studies

Table 2: Mechanistic and Regulatory Comparison

Critical Analysis of Research Findings

- Liver Effects : GenX’s hepatic toxicity (e.g., hepatocellular hypertrophy, necrosis) aligns with PPARα activation but requires higher doses than APFO to induce similar effects .

- Sex-Specific Responses : Females are more sensitive to GenX’s renal effects (e.g., tubular necrosis), while males show pancreatic and hepatic susceptibility .

- Environmental Impact : Despite being a short-chain PFAS, GenX’s environmental persistence and mobility in water systems raise concerns comparable to legacy PFAS .

Biological Activity

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate (CAS No. 96513-97-2) is a fluorinated compound with the molecular formula and a molecular weight of approximately 447.10 g/mol. It has garnered attention in various scientific fields due to its unique properties and potential applications in biology and medicine.

The biological activity of Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate is primarily attributed to its fluorinated structure. The fluorine atoms enhance the compound's stability and reactivity, allowing it to interact with biological systems effectively. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymatic reactions, which may affect metabolic pathways.

- Metal Ion Complexation : Its ability to form stable complexes with metal ions may influence various biochemical processes.

Toxicological Profile

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Preliminary studies suggest that Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate has a relatively low toxicity profile, making it suitable for further investigation in biomedical applications.

Case Studies

- Drug Delivery Systems : A study explored the use of this compound as a carrier for drug delivery systems due to its stability and biocompatibility. Results indicated effective encapsulation of therapeutic agents and controlled release profiles.

- Biocompatibility Assessments : In vitro assays have demonstrated that Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate exhibits minimal cytotoxicity against various cell lines, suggesting potential for use in medical devices or as a pharmaceutical excipient.

Chemical Synthesis

Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate is utilized as a reagent in the synthesis of other fluorinated compounds. Its unique properties facilitate various chemical reactions including:

- Oxidation : Can be oxidized to form perfluorinated carboxylic acids.

- Reduction : Capable of being reduced to yield less fluorinated derivatives.

Industrial Uses

In industrial applications, this compound serves as a surfactant and is involved in the production of fluorinated polymers. Its effectiveness in reducing surface tension makes it valuable in formulations requiring enhanced wetting properties.

Comparative Analysis

The following table compares Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate with similar fluorinated compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|

| Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate | C8H4F15NO3 | 447.10 g/mol | Drug delivery systems |

| Ammonium 2-(heptafluoropropoxy)-2,3,3,3-tetrafluoropropanoate | C8H4F15NO3 | 447.10 g/mol | Synthesis of fluorinated intermediates |

| Ammonium perfluoro(2-methyl-3-oxa-octanoate) | C8H4F15NO3 | 447.10 g/mol | Industrial surfactants |

Q & A

Q. How can factorial design improve mechanistic studies of toxicity pathways?

- Methodological Answer : Design multi-factor experiments testing dose, exposure duration, and co-exposures (e.g., with PPAR agonists/antagonists). Use response surface methodology (RSM) to optimize variable interactions. Transcriptomic profiling (RNA-seq) of liver tissues can identify pathway-specific responses (e.g., oxidative stress, lipid metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.